molecular formula C12H15NO4 B554916 trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid CAS No. 69907-67-1

trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid

Cat. No. B554916
CAS RN: 69907-67-1
M. Wt: 237,25 g/mole
InChI Key: LQILVUYCDHSGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid is a type of carboxylate. It is well known for its N-hydroxysuccinimide ester derivative (SMCC), which is a useful cross-linking reagent . SMCC is widely used for the generation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates .


Synthesis Analysis

The synthesis of Trans-4-(Maleimidomethyl)cyclohexanecarboxylic Acid involves several steps. The organic layer was dried over Na2504, filtered over a sintered glass funnel, and the clear filtrate evaporated and dried under high vacuum giving the title compound as a yellow solid .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 18 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 imide (-thio), and 1 hydroxyl group . The molecular formula is C12H15NO4 .


Chemical Reactions Analysis

The compound is typically coupled initially to molecules containing primary amine by amide bond buffered at pH 7.5 (6.5-8.5) .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H15NO4 and an average mass of 237.252 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 433.6±18.0 °C at 760 mmHg, and a flash point of 216.0±21.2 °C .

Scientific Research Applications

Heterobifunctional Linker in Chemistry and Biotechnology

Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid, as part of the compound Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is utilized extensively in various fields of chemistry and biotechnology. Its chemoselective reactivity makes it a valuable heterobifunctional linker, finding applications in immunoassays, radio-labeling for tumor imaging, therapeutic agent delivery, and the immobilization of oligonucleotides on glass surfaces (Leonard & Bruncková, 2012).

Synthesis of Tritium Labeled Compounds

The compound is also significant in the synthesis of tritium labeled trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid, which is used for the synthesis of testosterone esters and in metabolism studies (Acosta et al., 1990).

Molecular Conformation Studies

Investigations into the molecular conformations of 4-Aminomethyl-1-cyclohexanecarboxylic acids have contributed to a better understanding of their structure in aqueous solutions, which is critical for their applications in various scientific research areas (Yanaka et al., 1981).

Development of Antagonists in Medicinal Chemistry

The compound has been instrumental in the discovery of antagonists for various biological targets. For instance, it played a role in the development of an orally active, selective very late antigen-4 antagonist, demonstrating significant bioavailability and efficacy in models of asthma (Muro et al., 2009).

Anti-Plasmin Drugs Research

Trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid derivatives have been synthesized and studied for their potential as antiplasmin drugs, contributing to the field of medicinal chemistry and therapeutic agent development (Isoda & Yamaguchi, 1980).

Studies in Polymer Science

The compound is also a key component in studies related to the synthesis and properties of polymers, such as polyimides, and understanding the effects of cis/trans isomerism on the properties of these materials (Fang et al., 2004).

Future Directions

The compound is widely used for the generation of stable maleimide-activated carrier proteins, enzyme immunoconjugates, and hapten carrier molecule conjugates . This suggests that it may continue to be a valuable tool in biochemical research and development.

properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQILVUYCDHSGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145980
Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Maleimidomethyl)cyclohexanecarboxylic acid

CAS RN

64987-82-2, 69907-67-1
Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64987-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.